Cirsimarin

Content Navigation

Cirsimarin (CAS 13020-19-4) is a selective adenosine A1 receptor antagonist (Ki 3.2 µM) with 25-fold higher affinity than aglycone, eliminating assay variability in [3H]DPCX binding studies. As a gut-microbiota-dependent prodrug, it enables visceral-fat-specific lipolysis (21-28% reduction) without affecting subcutaneous fat, making it the standard for metabolic syndrome research. No intact glycoside reaches plasma, providing a sustained aglycone release profile (0.138 µM at 5h). Supplied with full analytical documentation for batch-to-batch consistency.

CAS Number

Product Name

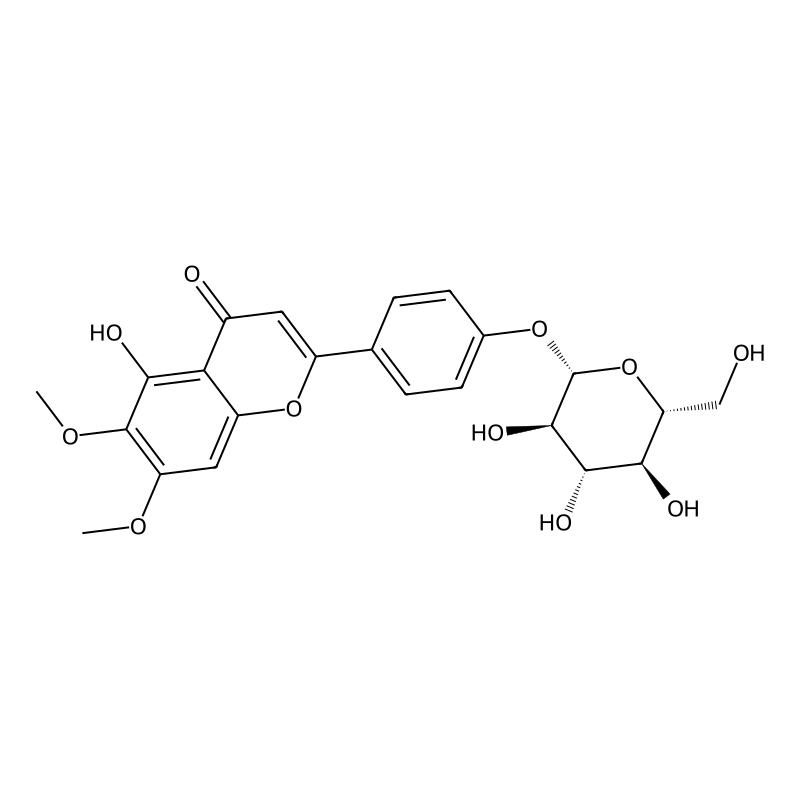

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

Cirsimarin (cirsimaritin 4'-O-glucoside) is a structurally characterized flavone glycoside primarily utilized in pharmacological research as a selective adenosine A1 and A2 receptor antagonist and a targeted antilipogenic agent [1]. From a procurement and material selection standpoint, cirsimarin serves a dual role: it acts as a highly active direct receptor ligand in in vitro models, and functions as a biopharmaceutical prodrug in vivo, requiring gut-level biotransformation to release its aglycone, cirsimaritin[2]. Buyers typically select this specific glycoside over generic flavonoids to leverage its strict visceral-fat-specific lipolytic properties and its distinct pharmacokinetic solubility profile in complex formulation matrices [3].

Research Fit

References

- [1] Hasrat, J. A., et al. 'Adenosine-1 Active Ligands: Cirsimarin, a Flavone Glycoside from Microtea debilis.' Journal of Natural Products, 1997.

- [2] Di Lorenzo, C., et al. 'An Overview on Dietary Polyphenols and Their Biopharmaceutical Classification System (BCS).' International Journal of Molecular Sciences, 2021.

- [3] Zarrouki, B., et al. 'Cirsimarin 25 or 50 mg kg–1 per day reduces intra-abdominal adipose tissue accretion in mice.' International Journal of Obesity, 2011.

Substituting cirsimarin with its aglycone counterpart, cirsimaritin, fundamentally alters both in vitro receptor binding and in vivo pharmacokinetics, leading to assay failure [1]. In direct receptor binding assays, the glycoside (cirsimarin) exhibits a 25-fold higher affinity for the adenosine A1 receptor than the aglycone, meaning the aglycone cannot be used as a direct substitute for target blockade [2]. Conversely, in vivo, cirsimarin demonstrates low intact intestinal permeability and relies on gut microbiota for conversion to cirsimaritin, yielding a delayed, sustained plasma concentration (0.138 µM at 5 hours post-8 mg/kg dose) [3]. Procuring the aglycone directly bypasses this gut-level biotransformation, changing the solubility, absorption kinetics, and metabolic half-life of the formulation.

Substitution Risk

References

- [1] Hasrat, J. A., et al. 'Adenosine-1 Active Ligands: Cirsimarin, a Flavone Glycoside from Microtea debilis.' Journal of Natural Products, 1997.

- [2] Hasrat, J. A., et al. 'Cirsimarin and Cirsimaritin, Flavonoids of Microtea debilis with Adenosine Antagonistic Properties in Rats.' Journal of Pharmacy and Pharmacology, 1997.

- [3] Di Lorenzo, C., et al. 'An Overview on Dietary Polyphenols and Their Biopharmaceutical Classification System (BCS).' International Journal of Molecular Sciences, 2021.

Adenosine A1 Receptor Binding Affinity

In radioligand binding studies utilizing rat forebrain membranes, cirsimarin demonstrates a potent inhibition of [3H]DPCX binding with a calculated Ki of 3.2 µM [1]. When evaluated head-to-head at a concentration of 100 µg/mL, cirsimarin produced near-complete receptor inhibition, whereas its aglycone, cirsimaritin, was approximately 25 times less active [2].

| Evidence Dimension | Adenosine A1 receptor binding inhibition (Ki and relative activity) |

| Target Compound Data | Ki = 3.2 µM; near-complete inhibition at 100 µg/mL |

| Comparator Or Baseline | Cirsimaritin aglycone (~25-fold lower inhibitory activity) |

| Quantified Difference | 25-fold higher direct receptor activity for the glycoside |

| Conditions | In vitro radioligand binding assay ([3H]DPCX) in rat forebrain membranes at 25 °C |

Buyers developing in vitro adenosine receptor antagonist assays must procure the glycoside form, as the aglycone lacks the necessary binding affinity to serve as an effective direct blocker.

Pharmacokinetic Permeability and Prodrug Conversion

Pharmacokinetic evaluations reveal that cirsimarin functions as a low-permeability prodrug in vivo. Following an oral administration of 8 mg/kg cirsimarin in rats, the intact glycoside is not detected in plasma; instead, it undergoes conversion to yield a plasma concentration of 0.138 µM of the cirsimaritin aglycone at 5 hours post-ingestion [1]. This contrasts with standard aglycone dosing, which typically results in rapid upper-intestinal absorption and shorter half-lives.

| Evidence Dimension | Systemic plasma absorption and molecular state |

| Target Compound Data | 0 intact plasma detection; 0.138 µM aglycone at 5h |

| Comparator Or Baseline | Standard aglycone absorption (rapid upper GI uptake) |

| Quantified Difference | 100% reliance on gut-level biotransformation for systemic aglycone delivery |

| Conditions | In vivo pharmacokinetic study in rats (8 mg/kg oral dose) |

Formulators must select cirsimarin when the therapeutic goal is delayed, microbiome-dependent release of the active aglycone rather than immediate systemic absorption.

Visceral-Specific Antilipogenic Activity

In vivo metabolic studies demonstrate that cirsimarin exerts a highly localized antilipogenic effect. Administration of 50 mg/kg/day of cirsimarin in mice reduced retroperitoneal white adipose tissue (WAT) by 28% and epididymal WAT by 21%[1]. Crucially, this treatment produced 0% reduction in subcutaneous (inguinal) adipose tissue, establishing a strict pharmacological specificity for intra-abdominal fat depots.

| Evidence Dimension | Adipose tissue accretion reduction |

| Target Compound Data | 28% reduction in retroperitoneal WAT; 21% in epididymal WAT |

| Comparator Or Baseline | Subcutaneous inguinal WAT (0% reduction) |

| Quantified Difference | Complete specificity for visceral vs. subcutaneous fat reduction |

| Conditions | In vivo mouse model, 50 mg/kg/day dosing |

Researchers procuring compounds for metabolic syndrome models should prioritize cirsimarin to isolate visceral fat reduction mechanisms without confounding effects on subcutaneous lipid storage.

Visceral-Specific Antilipogenic Therapeutics

Driven by its proven ability to reduce retroperitoneal and epididymal adipose tissue by 21-28% without altering subcutaneous fat, cirsimarin is the required precursor for metabolic syndrome drug discovery targeting intra-abdominal adiposity [1].

Microbiome-Dependent Pharmacokinetic Modeling

Because oral administration of cirsimarin yields no intact plasma glycoside but delivers a sustained 0.138 µM of aglycone at 5 hours, it serves as an ideal reference standard for evaluating gut-microbiota-dependent prodrug conversion and delayed-release formulation efficacy [2].

In Vitro Adenosine A1 Receptor Antagonist Screening

With a Ki of 3.2 µM and a 25-fold higher binding affinity than its aglycone, cirsimarin is the necessary choice for in vitro competitive binding assays requiring a potent, structurally characterized flavone glycoside to block [3H]DPCX binding [3].

Application Fit Matrix

References

- [1] Zarrouki, B., et al. 'Cirsimarin 25 or 50 mg kg–1 per day reduces intra-abdominal adipose tissue accretion in mice.' International Journal of Obesity, 2011.

- [2] Di Lorenzo, C., et al. 'An Overview on Dietary Polyphenols and Their Biopharmaceutical Classification System (BCS).' International Journal of Molecular Sciences, 2021.

- [3] Hasrat, J. A., et al. 'Adenosine-1 Active Ligands: Cirsimarin, a Flavone Glycoside from Microtea debilis.' Journal of Natural Products, 1997.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Wikipedia

Explore Compound Types

O4Si-4